molecular formula C5H7FO2 B13028764 5-Fluorodihydro-2H-pyran-3(4H)-one

5-Fluorodihydro-2H-pyran-3(4H)-one

Cat. No.: B13028764
M. Wt: 118.11 g/mol
InChI Key: RBMXNKRHBPSMPK-UHFFFAOYSA-N
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Description

5-Fluorodihydro-2H-pyran-3(4H)-one is a fluorinated organic compound that belongs to the class of heterocyclic compounds It is characterized by a six-membered ring containing an oxygen atom and a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorodihydro-2H-pyran-3(4H)-one typically involves the fluorination of dihydro-2H-pyran-3(4H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the purification process often includes techniques such as distillation or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Fluorodihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of various derivatives. Common reagents include nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Lactones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

5-Fluorodihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.

    Industry: It is used in the production of specialty materials, including fluorinated polymers and coatings, which exhibit unique properties like chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which 5-Fluorodihydro-2H-pyran-3(4H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. In medicinal chemistry, the compound may inhibit or modulate the activity of target proteins, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-2H-pyran-3(4H)-one: The non-fluorinated analog, which lacks the unique properties imparted by the fluorine atom.

    5-Chlorodihydro-2H-pyran-3(4H)-one: A chlorinated analog with different reactivity and applications.

    5-Bromodihydro-2H-pyran-3(4H)-one: A brominated analog with distinct chemical behavior.

Uniqueness

5-Fluorodihydro-2H-pyran-3(4H)-one stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and binding affinity in various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

5-fluorooxan-3-one

InChI

InChI=1S/C5H7FO2/c6-4-1-5(7)3-8-2-4/h4H,1-3H2

InChI Key

RBMXNKRHBPSMPK-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1=O)F

Origin of Product

United States

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